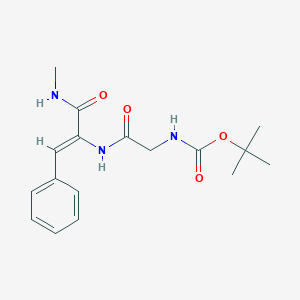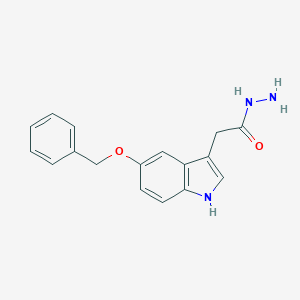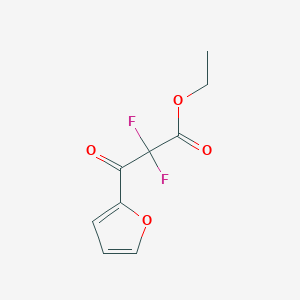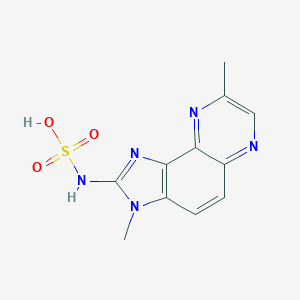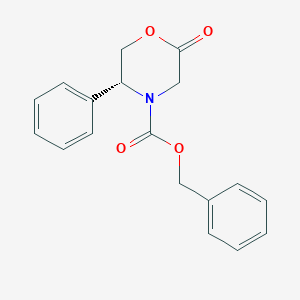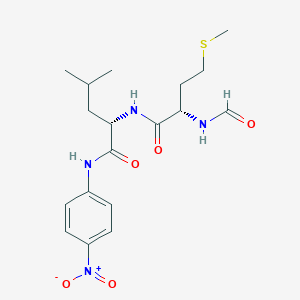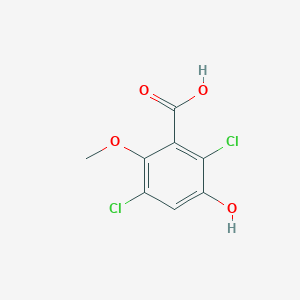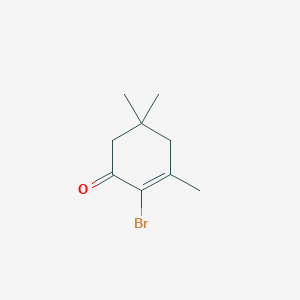
五溴甲苯
描述
Pentabromotoluene is an organic compound with the chemical formula C7H3Br5. It is a brominated derivative of toluene and is primarily used as a flame retardant. This compound is known for its high thermal stability and effectiveness in reducing the flammability of various materials, making it valuable in industries such as electronics, textiles, and plastics .
科学研究应用
Pentabromotoluene has several applications in scientific research:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and plastics.
作用机制
Target of Action
Pentabromotoluene (PBT) is a brominated compound that is primarily used as a flame retardant . Its primary targets are materials such as textiles, rubber, unsaturated polyesters, polyethylene, and SBR latex . By acting on these materials, PBT increases their resistance to ignition, reduces their flammability, and slows the rate of burning .
Mode of Action
The mode of action of PBT is primarily physical rather than biochemical. As a flame retardant, PBT works by releasing bromine atoms when heated . These bromine atoms can absorb heat and interfere with the combustion process, thereby slowing down or even stopping the spread of fire . .
Biochemical Pathways
Pbt can undergo various transformations in the environment, such as photolysis and photocatalysis . These transformations can lead to the formation of various products, including hydroxylated transformation products
Pharmacokinetics
As a brominated compound, PBT is likely to be lipophilic and may accumulate in fatty tissues . It is also likely to be persistent in the environment due to its resistance to degradation . .
Result of Action
The primary result of PBT’s action is the increased fire resistance of the materials it is applied to . This can help to prevent the spread of fire and reduce damage in the event of a fire. The use of pbt and other brominated flame retardants has raised environmental and health concerns due to their persistence, potential for bioaccumulation, and possible toxic effects .
Action Environment
The action of PBT can be influenced by various environmental factors. For example, the effectiveness of PBT as a flame retardant can be affected by the temperature, with higher temperatures leading to a greater release of bromine atoms . The stability of PBT can also be affected by exposure to light, which can lead to photolytic degradation . Furthermore, the presence of certain materials or substances can influence the action of PBT. For instance, PBT has been found in detectable quantities near a metal recycling factory , suggesting that industrial processes may influence its distribution and action.
生化分析
Cellular Effects
Brominated flame retardants have been shown to cause disruptions in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it interacts with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It’s likely that it interacts with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of pentabromotoluene and its effects on activity or function are not well characterized. It’s possible that it may be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Pentabromotoluene can be synthesized through the bromination of toluene. The process involves the addition of bromine to toluene in the presence of a catalyst such as anhydrous aluminum bromide or anhydrous aluminum chloride. The reaction is typically carried out at temperatures ranging from 0 to 15 degrees Celsius .
Industrial Production Methods: In industrial settings, the preparation of pentabromotoluene involves similar bromination reactions but on a larger scale. The process is optimized to ensure high purity and yield. The use of composite catalysts and controlled reaction conditions helps in achieving the desired product with minimal impurities .
化学反应分析
Types of Reactions: Pentabromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, pentabromotoluene can be oxidized to form different brominated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products:
Substitution Reactions: Products include various brominated derivatives depending on the nucleophile used.
Oxidation Reactions: Products include brominated benzoic acids and other oxidized aromatic compounds.
相似化合物的比较
Hexabromobenzene: Another brominated flame retardant with similar properties but higher bromine content.
Pentabromoethylbenzene: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness: Pentabromotoluene is unique due to its specific bromination pattern and its effectiveness as a flame retardant at relatively lower bromine content compared to hexabromobenzene. Its stability and reactivity make it a preferred choice in various industrial applications .
属性
IUPAC Name |
1,2,3,4,5-pentabromo-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJEQVYCBTHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br5 | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025833 | |
| Record name | Pentabromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000108 [mmHg] | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentabromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentabromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentabromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTABROMOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87007N97G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4,5,6-PENTABROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
550 °F (NTP, 1992) | |
| Record name | PENTABROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20849 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of PBT?
A1: PBT, like other brominated flame retardants, is persistent in the environment, meaning it does not easily break down. It has been detected in various environmental compartments, including air [, , , , ], water [, ], sediment [], and biota [, , , , , , , ].
Q2: How does PBT enter the environment?
A2: PBT can enter the environment through various pathways, including:
- Releases during manufacturing and processing: Manufacturing and processing of products containing PBT can lead to releases into the environment [, , ].
- Volatilization from products: PBT can volatilize from products containing it, such as electronics, textiles, and building materials, and enter the atmosphere [, , ].
- Leaching from products: PBT can leach from products, particularly in landfills, and contaminate soil and water [, ].
Q3: Does PBT bioaccumulate?
A3: Yes, PBT has been shown to bioaccumulate in organisms, particularly in lipid-rich tissues [, , , , , ]. This means that PBT concentrations can increase in organisms over time as they consume contaminated food.
Q4: How does PBT transport in the environment?
A4: PBT can be transported long distances in the atmosphere [, , , ], leading to its presence in remote regions far from its sources. It can also be transported through water and sediment.
Q5: What are the known toxicological effects of PBT?
A5: While research on the specific toxicological effects of PBT is still ongoing, studies suggest potential for:
- Endocrine disruption: Some studies suggest PBT might interfere with hormone systems, potentially affecting thyroid function [].
- Developmental toxicity: Research on rats suggests PBT may cause mild histopathological changes in the thyroid, liver, and kidney, with males potentially being more susceptible than females [].
Q6: How is PBT measured in environmental samples?
A7: PBT is typically measured in environmental samples using gas chromatography coupled with mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ]. This technique allows for the separation and quantification of PBT from other compounds in complex matrices.
Q7: What are the challenges in analyzing PBT?
A7: Analyzing PBT in environmental samples can be challenging due to:
- Low concentrations: PBT is often present at trace levels, requiring sensitive analytical techniques for detection [, ].
- Matrix interferences: The presence of other compounds in environmental samples can interfere with PBT analysis, necessitating effective extraction and cleanup procedures [].
Q8: Are there validated analytical methods for PBT?
A9: Several studies have reported on validated analytical methods for determining PBT in various matrices, including air, water, sediment, and biological samples [, ]. These methods typically involve extraction, cleanup, and analysis by GC-MS, with a focus on achieving high sensitivity and accuracy.
Q9: What are the alternatives to PBT?
A9: As concerns about the persistence and potential toxicity of PBT grow, research into safer alternatives is underway. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


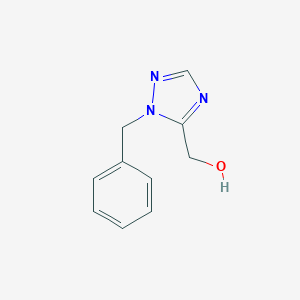
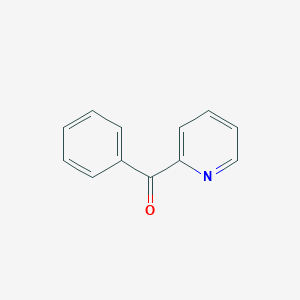


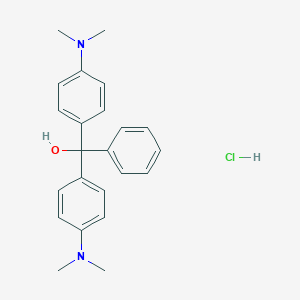
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
